molecular formula C20H26N2O2 B2896701 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide CAS No. 852368-79-7

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide

Cat. No. B2896701
CAS RN: 852368-79-7
M. Wt: 326.44
InChI Key: USEFRRDRYZBXLP-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide, also known as MTCCA, is a compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

Synthesis Approaches : Research has explored the synthesis and structural characterization of various acetamide derivatives, showcasing the diversity in chemical synthesis techniques and structural analysis. For instance, studies on substituted N-(silatran-1-ylmethyl)acetamides demonstrated the synthesis of compounds with muscarinic agonist activity, highlighting the potential for developing new therapeutic agents (Pukhalskaya et al., 2010).

Characterization and Structure Analysis : Advanced characterization techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR), have been utilized to elucidate the structures of these compounds. The structural analysis provides insights into the potential biological activities and material properties of these compounds, aiding in the development of novel applications (Helliwell et al., 2011).

Pharmacological Evaluations

Antimicrobial Activities : Several studies have reported on the synthesis and evaluation of acetamide derivatives as antimicrobial agents, demonstrating their potential in addressing bacterial and fungal infections. For example, a series of 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives showed promising antibacterial and antifungal activities, indicating the therapeutic potential of these compounds (Debnath & Ganguly, 2015).

properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-12-9-14(11-20(3,4)10-12)22-19(24)18(23)17-13(2)21-16-8-6-5-7-15(16)17/h5-8,12,14,21H,9-11H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEFRRDRYZBXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide

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